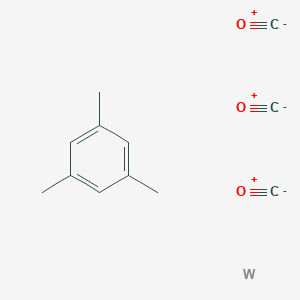
Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten
Overview
Description
Synthesis Analysis
The synthesis of Tricarbonyl((1,2,3,4,5,6-η)-1,3,5-trimethylbenzene)tungsten and its analogs involves photochemical reactions and the manipulation of ligands around the metal center. A study by Kreiter et al. (1992) describes the photochemical preparation of tricarbonyl-η4-tricyclo[6.3.0.02,7]undeca-3,5-diene-trimethylphosphite-metal(0) complexes, including tungsten, from corresponding pentacarbonyl-trimethylphosphite-metal(0) complexes with high yields. This process exemplifies the synthetic routes employed to generate tricarbonyl tungsten complexes with specific ligands (Kreiter et al., 1992).
Molecular Structure Analysis
The molecular structure of Tricarbonyl((1,2,3,4,5,6-η)-1,3,5-trimethylbenzene)tungsten complexes often features a distorted octahedral geometry with the metal center bonded to three CO ligands and an arene. For a similar complex, X-ray crystallography has been used to determine the molecular structure, confirming the orientation of carbonyl groups and the coordination mode of the arene ligand to the metal center. For example, Calderazzo et al. (1984) explored the crystal and molecular structures of related rhenium(I) and tungsten(0) complexes, revealing an eclipsed orientation of the carbonyl groups with respect to the methyl substituents on the ring (Calderazzo et al., 1984).
Chemical Reactions and Properties
These complexes participate in various chemical reactions, including ligand substitution, cycloadditions, and more, demonstrating a rich chemistry that can be harnessed for synthetic applications. For instance, Jackson et al. (2007) reported that tungsten(II) tricarbonyl bis(acetylacetonate) complexes undergo CO loss upon exposure to nitrile reagents, indicating their reactivity towards ligand exchange and the potential for further functionalization (Jackson et al., 2007).
Physical Properties Analysis
The physical properties of these complexes, including solubility, melting points, and stability, are crucial for understanding their behavior in different environments and applications. These properties are directly influenced by the molecular structure, as seen in the stability and solubility variations among different tricarbonyl tungsten complexes.
Chemical Properties Analysis
Chemically, Tricarbonyl((1,2,3,4,5,6-η)-1,3,5-trimethylbenzene)tungsten complexes exhibit characteristics such as reactivity towards ligands, catalytic abilities, and redox behavior. These properties stem from the electronic structure of the tungsten center and its interaction with the coordinated ligands. Research by Kusama et al. (2005) on tungsten-containing carbonyl ylides highlights the unique reactivity of tungsten complexes in [3+2]-cycloaddition reactions, showcasing their chemical versatility (Kusama et al., 2005).
Scientific Research Applications
Synthesis and Structure
- Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten has been synthesized and structurally analyzed. Its molecular structure, determined by X-ray diffraction methods, reveals an eclipsed orientation of the carbonyl groups with respect to the methyl substituents on the ring (Calderazzo et al., 1984).
Catalytic Applications
- The compound has been used in catalytic applications, especially in olefin epoxidation. Its stability and high selectivity in epoxidation reactions make it a significant catalyst in organic synthesis (Capapé et al., 2010), (Zhao et al., 2007).
Spectroscopic Studies
- Comparative multinuclear magnetic resonance spectroscopy studies of this compound have contributed to understanding the electronic environment and bonding characteristics in transition metal complexes (Kolehmainen et al., 1993).
Purity Testing in Catalysis
- This compound has been subject to purity testing for use as a homogeneous catalyst, emphasizing the importance of its purity for effective catalytic action (Bruheim et al., 2000).
Photochemical Reactions
- The photochemical behavior of Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten has been investigated, providing insights into the reactivity of this compound under UV irradiation and its potential applications in photochemistry (Kreiter et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a type of organometallic complex, and its targets could potentially be varied depending on the specific context of its use .
Biochemical Pathways
The specific biochemical pathways affected by Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten are currently unknown . Organometallic compounds can have diverse effects on biochemical pathways due to their unique properties, but more research is needed to determine the specific pathways affected by this compound.
Action Environment
The action, efficacy, and stability of Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other compounds or ions in the environment.
properties
IUPAC Name |
carbon monoxide;1,3,5-trimethylbenzene;tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12.3CO.W/c1-7-4-8(2)6-9(3)5-7;3*1-2;/h4-6H,1-3H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENLQXWEAUYNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153213 | |
| Record name | Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals; Insoluble in water; [Strem Chemicals MSDS] | |
| Record name | Mesitylenetungsten tricarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20802 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten | |
CAS RN |
12129-69-0 | |
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]tungsten | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12129-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]tungsten | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



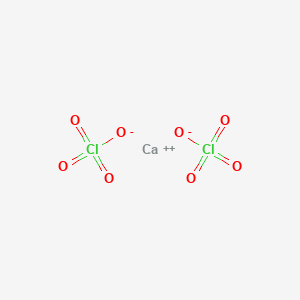

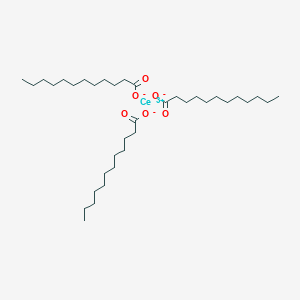

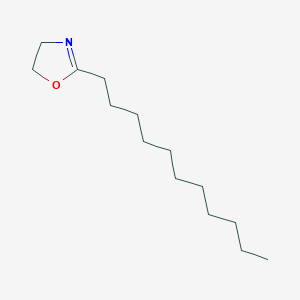


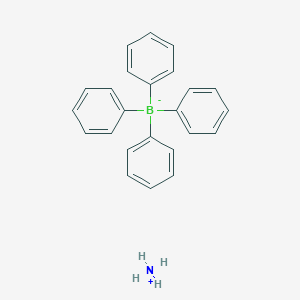

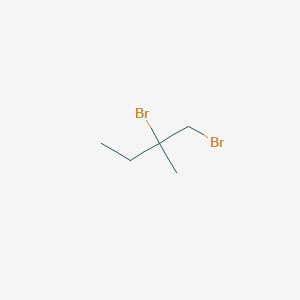
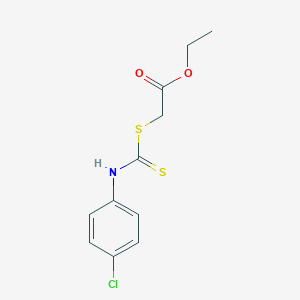
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)

